N-(1-benzylcyclopentyl)-2-chloroacetamide
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Overview
Description
N-(1-benzylcyclopentyl)-2-chloroacetamide, commonly referred to as BTCP, is a synthetic compound that belongs to the class of arylcyclohexylamines. It was first synthesized in the late 1960s and has been used extensively in scientific research due to its unique pharmacological properties. BTCP has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and chronic pain.
Mechanism of Action
BTCP is a potent NMDA receptor antagonist. NMDA receptors are a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory. The activation of NMDA receptors leads to an influx of calcium ions into the cell, which can trigger a cascade of intracellular signaling pathways. BTCP blocks the activity of NMDA receptors by binding to a specific site on the receptor. This leads to a decrease in calcium influx and a reduction in intracellular signaling pathways.
Biochemical and Physiological Effects
BTCP has been shown to have a number of biochemical and physiological effects. It has been shown to reduce glutamate release in the brain, which can help to reduce excitotoxicity and prevent neuronal damage. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This can help to reduce anxiety and depression.
Advantages and Limitations for Lab Experiments
BTCP has a number of advantages and limitations for lab experiments. One advantage is that it is a potent and selective NMDA receptor antagonist, which makes it a valuable tool for studying the role of NMDA receptors in various neurological disorders. However, one limitation is that it has poor solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of future directions for research on BTCP. One area of research is the development of more potent and selective NMDA receptor antagonists. Another area of research is the investigation of the role of NMDA receptors in various neurological disorders, including depression, anxiety, and chronic pain. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of BTCP, including its metabolism and distribution in the body.
Synthesis Methods
The synthesis of BTCP involves the reaction of cyclopentanone with benzylmagnesium chloride to form 1-benzylcyclopentanol, which is then treated with thionyl chloride to form 1-benzylcyclopentanone. The resulting ketone is then reacted with chloroacetyl chloride to form BTCP. The chemical structure of BTCP is shown below:
Scientific Research Applications
BTCP has been extensively used in scientific research due to its unique pharmacological properties. It has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and chronic pain. BTCP has been used as a tool to study the role of the N-methyl-D-aspartate (NMDA) receptor in the brain. It has been shown to be a potent NMDA receptor antagonist, which means it can block the activity of these receptors in the brain. This has led to the investigation of the role of NMDA receptors in various neurological disorders.
properties
IUPAC Name |
N-(1-benzylcyclopentyl)-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c15-11-13(17)16-14(8-4-5-9-14)10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFGSCIUAPGFTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC2=CC=CC=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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